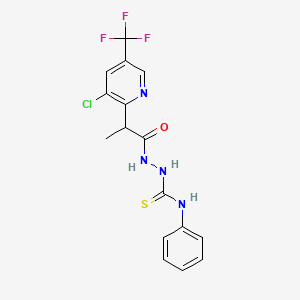

![molecular formula C14H23NO5 B2724946 2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid CAS No. 2418643-27-1](/img/structure/B2724946.png)

2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A new synthesis of a similar compound, 2-oxa-7-azaspiro[3.5]nonane, has been described . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid . The expanded spirocyclic oxetane successfully gave the [1,2-a] ring-fused benzimidazole .Molecular Structure Analysis

The X-ray crystal structure of the resultant new tetracyclic system, 1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], and the azetidine ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, are disclosed .Chemical Reactions Analysis

The synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane starting from the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide has been described . The expanded analogue is commercially available but expensive, and a new synthetic pathway is now reported .Aplicaciones Científicas De Investigación

Synthesis of Spirocyclic Compounds

Research has shown innovative methods for synthesizing spirocyclic compounds, including those related to "2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid". A notable study involves the synthesis of a spirocyclic oxetane-fused benzimidazole, highlighting the compound's role in creating complex molecular architectures with potential pharmacological applications (Gurry, McArdle, & Aldabbagh, 2015).

Transformations of Spirocyclic Derivatives

Another research area focuses on the transformation of spirocyclic derivatives, demonstrating the compound's utility in generating bi- or tricyclic lactams or lactones. This process is essential for developing new synthetic pathways and could be applied in creating bioactive molecules (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Electrophilic Amination and Cyclization

The compound also plays a critical role in electrophilic amination and cyclization reactions, showcasing its versatility in constructing nitrogen-containing spirocyclic frameworks. These reactions are crucial for synthesizing novel organic compounds with potential applications in drug discovery (Andreae, Schmitz, Wulf, & Schulz, 1992).

Development of Antimicrobial Agents

Research into the synthesis of spiroheterocyclic pyrylium salts related to the compound has shown potential antimicrobial applications. These studies highlight the compound's role in developing new antimicrobial agents, addressing the growing need for novel antibiotics (Al-Ahmadi & El-zohry, 1995).

Novel Synthesis Methods

Innovative methods for synthesizing biologically active compounds using the compound as a precursor have been developed. These methods include intermolecular reactions to produce novel classes of compounds with potential therapeutic applications (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).

Propiedades

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.5]nonan-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-14(8-15)5-4-10(19-9-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLLIMKWYSPIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCC(OC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)

![Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2724865.png)

![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2724873.png)

![(E)-ethyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2724874.png)

![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)

![N-(4-fluorophenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2724878.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2724882.png)

![2-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2724883.png)

![4-(3-fluorophenyl)-6-(3-phenylpropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724884.png)

![(E)-2-cyano-N-cyclopentyl-3-(2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide](/img/structure/B2724885.png)